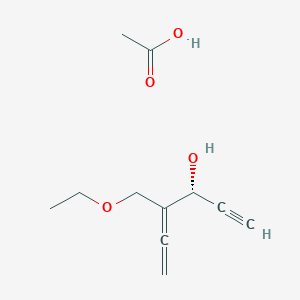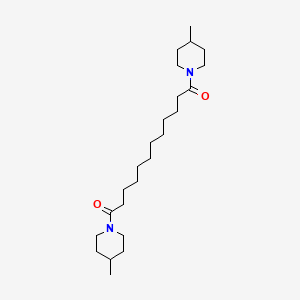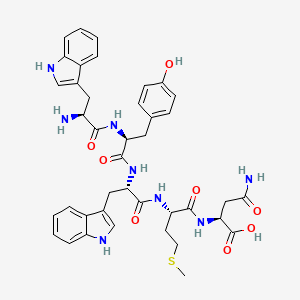![molecular formula C24H13NO B14229148 2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-65-2](/img/structure/B14229148.png)
2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H13NO. It is characterized by the presence of multiple aromatic rings and ethynyl linkages, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves a multi-step process:
Sonogashira Coupling Reaction: This reaction is used to form the ethynyl linkages between aromatic rings. It involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in 2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile depends on its application:
Fluorescent Probe: The compound’s conjugated system allows it to absorb and emit light, making it useful in imaging applications.
Therapeutic Agent: It may interact with specific molecular targets such as enzymes or receptors, disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 4-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
Uniqueness
2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific arrangement of formyl and ethynyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or optical properties.
Properties
CAS No. |
823227-65-2 |
|---|---|
Molecular Formula |
C24H13NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H13NO/c25-17-24-8-4-3-7-23(24)16-15-22-6-2-1-5-21(22)14-13-19-9-11-20(18-26)12-10-19/h1-12,18H |
InChI Key |
YLDFDPOKKFTLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)C=O)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)



![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)



methanone](/img/structure/B14229133.png)


![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)
